4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

Description

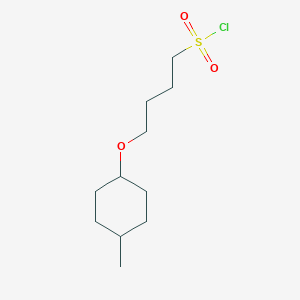

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 4-methylcyclohexyl ether substituent. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and pharmaceuticals.

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

4-(4-methylcyclohexyl)oxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-10-4-6-11(7-5-10)15-8-2-3-9-16(12,13)14/h10-11H,2-9H2,1H3 |

InChI Key |

DFBXZXHDBDTAOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride typically involves the following steps:

Formation of 4-((4-Methylcyclohexyl)oxy)butanol: This intermediate is prepared by reacting 4-methylcyclohexanol with 1-bromobutane in the presence of a base such as potassium carbonate.

Sulfonylation: The 4-((4-Methylcyclohexyl)oxy)butanol is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of automated reactors and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to enhance the reaction rate.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting enzymes and receptors.

Material Science: It is employed in the modification of polymers and the preparation of functional materials with specific properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological assays to modify target molecules and study their interactions.

Comparison with Similar Compounds

The following structurally related sulfonyl chlorides are analyzed for comparative insights:

Structural and Molecular Comparisons

Key Observations:

Substituent Effects :

- The 4-methylcyclohexyl group in the target compound introduces significant steric hindrance and lipophilicity compared to the linear 4-methylpentyl group in or the tetrahydrofuran-derived substituent in . This bulkiness may reduce nucleophilic attack rates in reactions, favoring selective transformations.

- The 4-chloro-3-methylphenyl group in adds aromaticity and electron-withdrawing effects (via the chlorine atom), enhancing electrophilicity at the sulfonyl chloride center compared to alkyl-substituted analogs .

Molecular Weight and Reactivity: The higher molecular weight of the target compound (~274.8) compared to (256.79) and (256.75) reflects the cyclohexyl group’s contribution. This increased mass may influence crystallization behavior or solubility in nonpolar solvents. The dichlorinated aromatic analog (297.20) exhibits the highest molecular weight, likely due to the aromatic ring and additional chlorine atom, which may correlate with higher melting points or thermal stability.

The aromatic compound may exhibit greater stability under acidic conditions due to resonance stabilization of the phenyl ring but could be susceptible to electrophilic aromatic substitution side reactions.

Biological Activity

The compound 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride (CAS Number: 1339382-97-6) is a sulfonyl chloride derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 268.8 g/mol

- Density : 1.16 g/cm³ (predicted)

- Boiling Point : 355.3 °C (predicted)

These properties indicate that the compound has a relatively high boiling point and density, which may influence its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has demonstrated that sulfonyl chlorides, including derivatives like this compound, exhibit various antimicrobial properties. A study involving synthesized Schiff base compounds derived from related sulfonyl chlorides showed significant antibacterial and antifungal activities against various pathogens .

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of stable complexes with biomolecules, leading to the inhibition of essential cellular processes. For instance, the interaction of these compounds with nucleophiles such as amino acids can result in the modification of proteins and enzymes critical for microbial survival .

Case Studies

- Antibacterial Activity : A series of experiments conducted on various bacterial strains demonstrated that certain sulfonyl chloride derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, one study found that a related compound showed effective inhibition against Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating bacterial infections .

- Antifungal Activity : Another study evaluated the antifungal properties of sulfonyl derivatives against Candida albicans. The results indicated that these compounds could inhibit fungal growth significantly, highlighting their potential as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Alkyl Chain Length | Longer chains often enhance lipophilicity, improving membrane penetration. |

| Substituents on Cyclohexane | Different substituents can modulate binding affinity to biological targets. |

This table summarizes how variations in structure can lead to differences in biological activity.

Research Findings

Recent studies have focused on the broader implications of sulfonyl chloride derivatives in drug development:

- Neuroprotective Effects : Some sulfonyl derivatives have been investigated for their neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : The anti-inflammatory effects observed in some sulfonyl compounds may be due to their ability to inhibit pro-inflammatory cytokines, offering a pathway for therapeutic intervention in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.